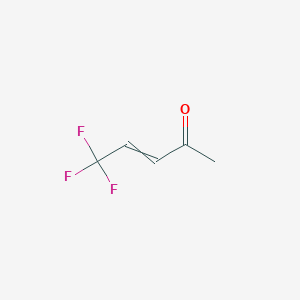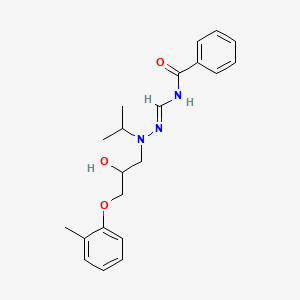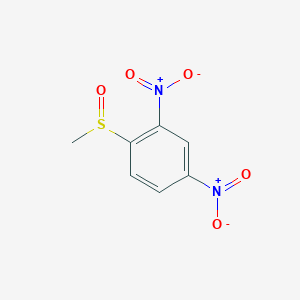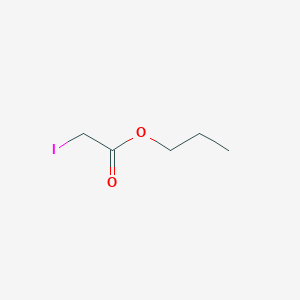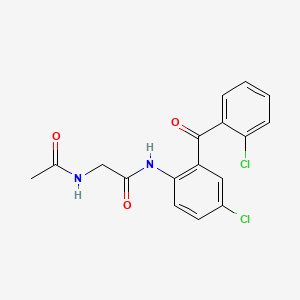
Acetamide, 2-(acetylamino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(acetylamino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acetamide group, an acetylamino group, and a chlorobenzoyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(acetylamino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of 4-chloro-2-(2-chlorobenzoyl)aniline with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are often employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(acetylamino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, Acetamide, 2-(acetylamino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
The compound’s potential medicinal properties are of significant interest. Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.
Industry
In the industrial sector, Acetamide, 2-(acetylamino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Acetamide, 2-(acetylamino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-chlorophenyl)-: Similar in structure but lacks the additional chlorobenzoyl group.
Acetanilide: Contains an acetamide group but differs in the substitution pattern on the aromatic ring.
Benzamide: Contains a benzoyl group but lacks the acetylamino and chlorobenzoyl groups.
Uniqueness
Acetamide, 2-(acetylamino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Conclusion
Acetamide, 2-(acetylamino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- is a compound of significant interest in various scientific fields Its complex structure and diverse reactivity make it a valuable subject for research in chemistry, biology, medicine, and industry
Properties
CAS No. |
76337-77-4 |
|---|---|
Molecular Formula |
C17H14Cl2N2O3 |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
2-acetamido-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-10(22)20-9-16(23)21-15-7-6-11(18)8-13(15)17(24)12-4-2-3-5-14(12)19/h2-8H,9H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
SVLRRMKEPRZVHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


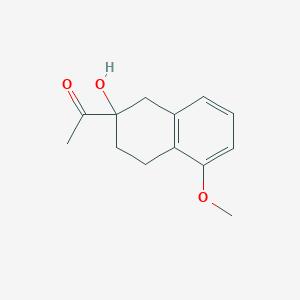
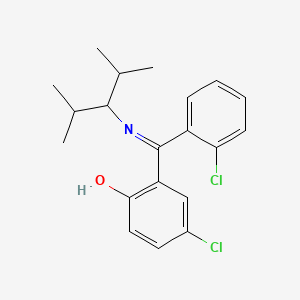


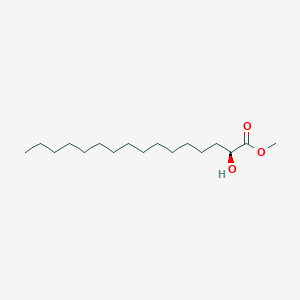
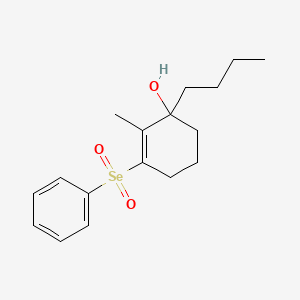
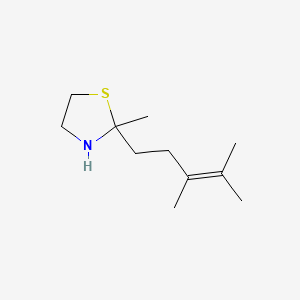
![1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14435834.png)
